2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide
Description
The compound “2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide” is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-(1H-imidazol-1-yl)phenyl group via a thioether bond. Imidazole-containing compounds are widely studied for their antimicrobial and antifungal properties due to their ability to interact with biological targets such as enzymes and receptors . Pyridazine derivatives, on the other hand, are known for their role in modulating kinase activity and inflammatory pathways. The combination of these structural motifs suggests that the compound may exhibit synergistic biological effects, particularly in antimicrobial or anticancer applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-19-4-2-1-3-17(19)13-25-21(29)14-30-22-10-9-20(26-27-22)16-5-7-18(8-6-16)28-12-11-24-15-28/h1-12,15H,13-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYSISIXQRZLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative through the reaction of an appropriate aldehyde with ammonium acetate and a suitable amine.
Coupling with Phenyl Group: The imidazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Pyridazine Ring Formation: The phenyl-imidazole compound undergoes cyclization with hydrazine derivatives to form the pyridazine ring.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Final Coupling with Chlorobenzyl Acetamide: The final step involves the coupling of the thioether-pyridazine compound with 2-chlorobenzyl acetamide under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole and pyridazine moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The pyridazine ring can interact with biological receptors, modulating their function. The thioether linkage may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Structural Diversity and Target Specificity: The target compound’s pyridazine-imidazole-thioether framework distinguishes it from analogs like the thiazole-dichlorophenyl derivative or benzoimidazole-pyrazole systems . The 2-chlorobenzyl substituent in the target compound contrasts with the dichlorophenyl group in , which may influence lipophilicity and membrane permeability.
Antifungal Activity: The dithiocarbamoyl-imidazole analog from demonstrated direct antifungal effects, supported by molecular docking studies.
Synthetic Accessibility :
- The benzoimidazole-pyrazole derivative highlights the use of carbodiimide-mediated coupling (similar to ), suggesting scalable synthesis for the target compound. However, the pyridazine-thioether linkage may require specialized reagents or conditions.
Structural Stability :
- The thiazole-dichlorophenyl analog exhibits intermolecular hydrogen bonding (N–H⋯N), critical for crystal packing and stability. The target compound’s imidazole nitrogen and pyridazine ring may facilitate similar interactions, improving bioavailability.
Biological Activity
The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that combines imidazole and pyridazine rings with a thioether and acetamide moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups that may influence its biological interactions. The presence of the imidazole and pyridazine rings is noteworthy, as these structures are often associated with various pharmacological effects.
The biological activity of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole and pyridazine rings can bind to various biological targets, modulating their activity, which may lead to therapeutic effects in several disease models.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that certain thiazole-linked compounds demonstrate cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on phenyl rings enhance anticancer activity, which may be relevant for understanding the efficacy of our compound.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. It has been reported that derivatives containing imidazole and thiazole moieties exhibit promising antibacterial activity comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, derivatives similar to this compound have shown inhibitory effects on α-glucosidase, suggesting potential applications in diabetes management .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activities of compounds structurally related to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide:
- Anticancer Studies : A study involving a related compound demonstrated significant cytotoxicity against A-431 cancer cells with an IC50 value of approximately 1.61 µg/mL .
- Antimicrobial Efficacy : Research has indicated that certain derivatives exhibit antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzymatic Activity : A recent investigation into enzyme inhibition showed that related compounds could effectively inhibit α-glucosidase, leading to decreased glucose absorption in vitro .
Summary Table of Biological Activities
Q & A
Q. How can metabolic pathways of this compound be characterized in preclinical studies?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF.
- Isotope Labeling : Use ¹⁴C-labeled compound to track excretion in animal models.
- CYP Inhibition Assays : Determine if it inhibits CYP3A4/CYP2D6 using luminescent substrates .
Conflict Resolution & Innovation
Q. How should researchers address discrepancies in reported IC₅₀ values across enzyme inhibition studies?
- Answer :
- Standardize Assay Conditions : Use identical buffer composition, ATP concentrations (for kinases), and incubation times.
- Control Compound Validation : Include reference inhibitors (e.g., staurosporine) in each experiment.
- Data Normalization : Express activity as % inhibition relative to vehicle controls .
Q. What computational tools predict off-target interactions of this compound?
- Answer :
- Target Fishing : Use SwissTargetPrediction or SEA to identify potential off-targets.
- Toxicity Profiling : ADMET Predictor (Simulations Plus) to assess hepatotoxicity risks.
- Docking Screens : Virtual screening against the PDB database for secondary targets .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Answer :
- Combination Index (CI) : Use Chou-Talalay method to calculate synergism (CI <1).
- Isobologram Analysis : Plot dose-response curves for single agents vs. combinations.
- Transcriptomics : RNA-seq to identify pathways enhanced by co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
